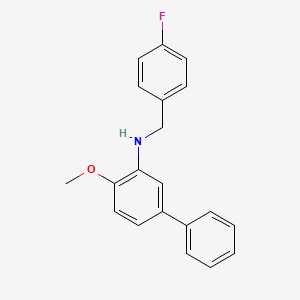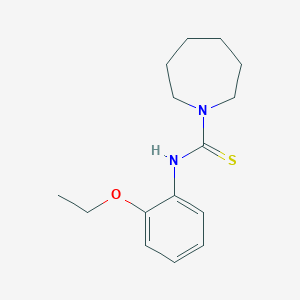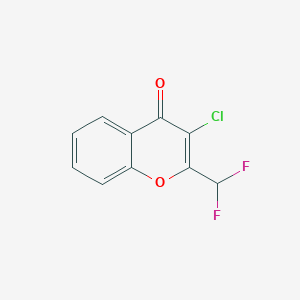
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C14H26N2O It is characterized by the presence of a cyclopentyl group, an ethyl-substituted piperazine ring, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an ethyl-substituted piperazine reacts with a suitable leaving group on the cyclopentyl intermediate.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one: Similar structure but lacks the ethyl substitution on the piperazine ring.
3-Cyclopentyl-1-[4-(2-ethoxyethyl)piperazin-1-yl]propan-1-one: Contains an ethoxyethyl group instead of an ethyl group on the piperazine ring.
3-Cyclopentyl-1-[4-(ethylsulfonyl)-1-piperazinyl]-1-propanone: Contains an ethylsulfonyl group on the piperazine ring.
Uniqueness
The uniqueness of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one lies in its specific structural features, such as the ethyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-15-9-11-16(12-10-15)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNMQJKBZWMYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methoxyphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5769134.png)
![3-(4-chlorobenzyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5769147.png)

![2-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5769154.png)
![4-{[(4-Methoxyphenoxy)acetyl]amino}phenyl propanoate](/img/structure/B5769160.png)
![3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B5769172.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)


![1-(4-Chlorophenyl)-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)

![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)

